N-(2-chloro-4-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3S/c1-11-2-3-13(12(19)8-11)21-14(25)9-24-10-20-16-15(17(24)26)28-18(22-16)23-4-6-27-7-5-23/h2-3,8,10H,4-7,9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSKCLFTTANDDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic compound that belongs to the class of thiazolo[4,5-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure–activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₅ClN₄O₂S
- Molecular Weight : 320.81 g/mol
The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways associated with inflammation and cancer progression. The following mechanisms have been identified:
- COX Inhibition : The compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. In vitro studies have demonstrated that it can suppress COX-2 activity with an IC₅₀ value comparable to that of established anti-inflammatory drugs like celecoxib .
- Inhibition of iNOS : The compound also reduces the expression of inducible nitric oxide synthase (iNOS), which is often upregulated in inflammatory conditions. This action contributes to its anti-inflammatory properties by decreasing nitric oxide production .
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines through modulation of signaling pathways such as MAPK and PI3K/Akt .
Biological Assays and Efficacy
Various biological assays have been conducted to evaluate the efficacy of this compound:
Table 1: Summary of Biological Activities
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazolo[4,5-d]pyrimidine scaffold can significantly influence the biological activity of the compound:
- Substituent Effects : The presence of electron-withdrawing groups such as chloro or methyl on the phenyl ring enhances COX inhibitory activity.
- Morpholine Moiety : The morpholine ring is crucial for maintaining the compound's interaction with target enzymes and enhancing solubility.
- Thiazole Ring Contribution : Variations in substituents on the thiazole ring can alter both anti-inflammatory and anticancer activities.
Case Studies
Recent case studies have highlighted the potential therapeutic applications of this compound:
- Inflammatory Diseases : In a model of arthritis, administration of the compound resulted in reduced paw swelling and pain sensitivity compared to controls, suggesting its viability as a treatment for chronic inflammatory conditions.
- Cancer Treatment : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound led to reduced cell proliferation and increased apoptosis rates, indicating promising anticancer properties.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
Key Observations :
- Core Heterocycles: The target compound’s thiazolo[4,5-d]pyrimidinone core differs from pyridazine () and oxomorpholine () systems, influencing electronic properties and binding interactions.
- Morpholine Role : The morpholin-4-yl group is conserved in 6a and the target compound, suggesting its importance in solubility or hydrogen-bonding interactions .
Yield Trends :
- Derivatives with bromobenzyl groups (e.g., 6b) achieve higher yields (95%) than chlorobenzyl analogues (84%) , likely due to steric or electronic effects during cyclization.
- The target compound’s complex core may reduce synthetic efficiency compared to simpler thiazoles.
Spectroscopic and NMR Comparisons
Table 2: NMR Chemical Shift Differences in Key Regions
Insights :
Q & A
Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including:
- Thiazolopyrimidine core formation : Cyclization of precursor heterocycles under controlled pH and temperature.
- Morpholine ring incorporation : Nucleophilic substitution or coupling reactions using morpholine derivatives.
- Chlorinated phenyl group attachment : Palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) with aryl halides . Optimization includes solvent selection (e.g., DMF for polar intermediates), temperature control (60–120°C), and catalysts (e.g., Pd(PPh₃)₄). Yield improvements (>70%) are achieved via HPLC-monitored purification .
Q. Which analytical techniques are critical for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., acetamide carbonyl at ~168 ppm) and substitution patterns.
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical values).
- X-ray crystallography : Resolves 3D conformation, including thiazolo-pyrimidine planarity and morpholine ring puckering. SHELX software refines crystallographic data .
Advanced Research Questions
Q. How can contradictory data in enzymatic inhibition assays be resolved?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. phosphatase assays) may arise from:
- Experimental variables : Buffer composition (e.g., Mg²+ interference) or substrate concentrations.
- Target specificity : Off-target binding confirmed via competitive binding assays or CRISPR knockouts. Mitigation strategies include triplicate assays with internal controls (e.g., staurosporine as a reference inhibitor) and surface plasmon resonance (SPR) for binding kinetics .
Q. What computational approaches predict structure-activity relationships (SAR)?
- Molecular docking (AutoDock Vina) : Models interactions with ATP-binding pockets (e.g., hydrophobic interactions with chlorophenyl groups).
- Molecular dynamics (MD) simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) and solvent accessibility of the morpholine ring.
- QSAR modeling : Correlates substituent electronegativity (e.g., Cl vs. F on phenyl rings) with bioactivity .
Q. How can synthetic byproducts be minimized during scale-up?
Common byproducts (e.g., dechlorinated analogs or oxidized morpholine derivatives) are reduced via:
- Flow chemistry : Continuous processing avoids intermediate degradation.
- Catalyst screening : Pd/C or Ni catalysts for selective coupling.
- In-line analytics : FTIR monitors reaction progress in real time .
Data Analysis and Mechanistic Studies
Q. What strategies address solubility challenges in pharmacokinetic studies?
- Co-solvent systems : DMSO/PEG mixtures enhance aqueous solubility (>50 µM).
- Prodrug design : Esterification of the acetamide group improves bioavailability.
- Nanoformulation : Liposomal encapsulation reduces aggregation in physiological buffers .
Q. How is crystallographic disorder in the thiazolopyrimidine core resolved?
- High-resolution XRD : Data collection at 100 K reduces thermal motion artifacts.
- SHELXL refinement : Occupancy adjustment for disordered atoms (e.g., sulfur in thiazole rings) and TWIN commands for twinned crystals .
Biological Activity and Target Validation
Q. What in vitro models validate its antimicrobial potential?
- Bacterial assays : MIC testing against S. aureus (MIC ~8 µg/mL) with comparators (e.g., ciprofloxacin).
- Mechanistic studies : Time-kill curves and β-lactamase inhibition assays differentiate bactericidal vs. bacteriostatic effects .
Q. How does the morpholine moiety influence pharmacokinetics?
- Metabolic stability : Morpholine oxidation to morpholine N-oxide (CYP3A4-mediated) reduces plasma half-life.
- Tissue penetration : LogP calculations (~2.5) predict moderate blood-brain barrier permeability, validated in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
